Cas no 866347-99-1 ((2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide)

(2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene core functionalized with a sulfonamidoimino group and a carboxamide moiety. Its structure incorporates substituted aromatic rings, contributing to potential applications in medicinal chemistry and materials science. The presence of the sulfonamido group may enhance binding affinity in biological systems, while the chromene scaffold offers photophysical properties useful in optoelectronic applications. The compound's rigid, planar architecture suggests utility as an intermediate in heterocyclic synthesis or as a ligand in coordination chemistry. Careful control of stereochemistry at the (2Z)-imino bond ensures structural precision, making it a valuable building block for targeted molecular design.
(2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide structure
866347-99-1 structure
Product Name:(2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
CAS No:866347-99-1
MF:C25H23N3O4S
MW:461.532824754715
CID:6277344
PubChem ID:6893582
Update Time:2025-10-28

(2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
    • F1602-0780
    • AKOS001844362
    • (2Z)-2-{[(3,4-dimethylphenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide
    • (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
    • (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
    • (Z)-2-(2-((3,4-dimethylphenyl)sulfonyl)hydrazono)-N-(p-tolyl)-2H-chromene-3-carboxamide
    • 866347-99-1
    • Inchi: 1S/C25H23N3O4S/c1-16-8-11-20(12-9-16)26-24(29)22-15-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-13-10-17(2)18(3)14-21/h4-15,28H,1-3H3,(H,26,29)/b27-25-
    • InChI Key: NACVBJCEVGLDFC-RFBIWTDZSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(N/N=C1/C(C(NC2C=CC(C)=CC=2)=O)=CC2C=CC=CC=2O/1)(=O)=O

Computed Properties

  • Exact Mass: 461.14092740g/mol
  • Monoisotopic Mass: 461.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 871
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 105Ų

(2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide Pricemore >>

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Additional information on (2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Research Brief on (2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide (CAS: 866347-99-1)

The compound (2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide (CAS: 866347-99-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. Structural analysis reveals that the presence of the 3,4-dimethylbenzenesulfonamido and 4-methylphenyl groups enhances its binding affinity to target proteins, making it a candidate for further drug development. Computational modeling and in vitro assays have demonstrated its efficacy in modulating key signaling pathways, such as NF-κB and PI3K/AKT.

One of the most notable advancements is the optimization of the synthetic route for this compound, which has improved yield and purity. Researchers have employed a multi-step synthesis involving condensation and sulfonylation reactions, with the final product characterized using NMR and mass spectrometry. These methodological improvements are critical for scaling up production for preclinical studies.

In vivo studies using animal models have shown that (2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life. Preliminary toxicity assessments indicate a manageable safety profile, though further studies are needed to evaluate long-term effects.

The therapeutic potential of this compound is particularly evident in its application as an anti-inflammatory and anti-cancer agent. For instance, it has been shown to suppress the production of pro-inflammatory cytokines in macrophage cells and inhibit the proliferation of certain cancer cell lines, such as MCF-7 and A549. These findings suggest its versatility in addressing multiple disease conditions.

Despite these promising results, challenges remain in translating this compound into clinical use. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound through the drug development pipeline.

In conclusion, (2Z)-2-(3,4-dimethylbenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide represents a compelling area of research with significant therapeutic potential. Continued investigation into its mechanism of action, coupled with advancements in synthetic and formulation strategies, will be pivotal in realizing its clinical applications. This brief underscores the importance of interdisciplinary collaboration to accelerate the development of this promising compound.

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